Physicochemical Differentiation from 3,5-Isomer
The 3,6-dibromo substitution pattern results in a distinct physicochemical profile compared to the 3,5-dibromo isomer. For the target compound, the topological polar surface area (TPSA) is 35.2 Ų and the calculated partition coefficient (XLogP3) is 2.6 . In contrast, the 3,5-dibromo-o-anisidine isomer exhibits a TPSA of 35.2 Ų and a significantly different XLogP3 of 3.0 .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 3,5-Dibromo-o-anisidine: 3.0 |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | Calculated property using standard algorithms (XLogP3). |
Why This Matters
The lower lipophilicity of 3,6-dibromo-o-anisidine suggests it may offer different solubility and membrane permeability characteristics, which can be a critical factor in drug discovery programs where compound libraries are screened.
